molecular formula C16H26ClNO4 B1671257 Esmolol hydrochloride CAS No. 81161-17-3

Esmolol hydrochloride

Cat. No. B1671257
CAS RN: 81161-17-3
M. Wt: 331.8 g/mol
InChI Key: GEKNCWBANDDJJL-UHFFFAOYSA-N
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Description

Esmolol Hydrochloride is a cardioselective beta1 receptor blocker with rapid onset and a very short duration of action . It is used to control rapid heartbeats or abnormal heart rhythms and is also used to treat fast heartbeat and high blood pressure during surgery, after surgery, or during other medical procedures . This medicine works by affecting the response to nerve impulses in certain parts of the body, like the heart .


Synthesis Analysis

Esmolol Hydrochloride is synthesized by mixing 3-[4-(2,3-epoxyoxypropyl) phenyl] methyl propionate, isopropyl amine, and methyl alcohol according to a certain proportion . To enhance the lipophilicity, a pro-drug approach was adopted . Four pro-drugs, esmolol acetate, propionate, butyrate, and valerate, were synthesized and characterized by IR, NMR, Mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

Esmolol Hydrochloride has the empirical formula C16H26NO4Cl and a molecular weight of 331.8 . It has one asymmetric center and exists as an enantiomeric pair .


Chemical Reactions Analysis

Esmolol is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells and not by plasma cholinesterases or red cell membrane acetylcholinesterase .


Physical And Chemical Properties Analysis

Esmolol Hydrochloride is a white to off-white crystalline powder . It is a relatively hydrophilic compound which is very soluble in water and freely soluble in alcohol . Its partition coefficient (octanol/water) at pH 7.0 is 0.42 compared to 17.0 for propranolol .

Scientific Research Applications

Transdermal Delivery

Esmolol hydrochloride, known for its anti-hypertensive and anti-arrhythmic properties, has been traditionally administered via intravenous infusion. Research explored its potential for transdermal delivery by creating pro-drugs to enhance lipophilicity. These pro-drugs, including esmolol acetate and others, demonstrated significantly higher skin permeability and efficacy in lowering blood pressure compared to the parent drug, suggesting that esterification could be a promising method for developing transdermal applications of esmolol (Bijaya et al., 2010).

Cardiovascular Applications

Esmolol has been widely studied for its impact on cardiovascular health. For instance, its effectiveness in attenuating hemodynamic responses to laryngoscopy and endotracheal intubation has been demonstrated. A study compared the efficacy of Esmolol Hydrochloride and Lignocaine Hydrochloride in this context, finding Esmolol more effective in controlling the cardiovascular response (Padma & Mydhili, 2015).

Hemodynamic and Intraocular Pressure

Esmolol's effect on hemodynamics and intraocular pressure in the context of succinylcholine and intubation, particularly following low-dose alfentanil premedication, was studied. It was found to effectively blunt the increase in heart rate, though not significantly affecting mean arterial pressure or intraocular pressure (Kovac et al., 1992).

Wound Healing in Diabetes

In a novel application, Esmolol Hydrochloride (Galnobax) was explored as a topical treatment for diabetic foot ulcers. The study showed that Galnobax enhanced wound healing in diabetes by inhibiting aldose reductase, reducing the generation of advanced glycation end products, and facilitating the migration of fibroblasts. This represents a significant advancement in treating diabetic foot ulcers, a common complication in diabetes patients (Kulkarni, Deshpande, & Rastogi, 2022).

Cerebral Blood Flow and Cognitive Performance

Esmolol's effects on cerebral blood flow, cerebral vasoreactivity, and cognitive performance were investigated using functional magnetic resonance imaging. The study found that effective β-blockade with Esmolol did not affect cerebral blood flow, cerebrovascular reactivity, or cognitive performance, suggesting its safety in neurosurgical settings (Heinke et al., 2005).

Safety And Hazards

Esmolol Hydrochloride should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . It is also advised to avoid breathing mist, gas, or vapors .

Future Directions

Esmolol Hydrochloride is currently being explored for its potential in transdermal delivery . A recent study has shown that topical Esmolol Hydrochloride improves wound healing in diabetes by inhibiting aldose reductase, generation of advanced glycation end products, and facilitating the migration of fibroblasts .

properties

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKNCWBANDDJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81147-92-4 (Parent)
Record name Esmolol hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID7049003
Record name Esmolol hydrochloride
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Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Esmolol selectively inhibits response to adrenergic stimuli by competitively blocking cardiac B1-adrenergic receptors, while having little effect on the B2-adrenergic receptors of bronchial and vascular smooth muscle. At high doses (e.g., greater than 300 ug/kg per minute), this selectivity of esmolol for B1-adrenergic receptors usually diminishes, and the drug will competitively inhibit B1-and B2-adrenergic receptors., By inhibiting myocardial beta1-adrenergic receptors, esmolol produces negative chronotropic and inotropic activity. Through its myocardial B1-adrenergic blocking action, esmolol decreases resting and exercise-induced heart rate, reflex orthostatic tachycardia, myocardial contractility, rate of left ventricular pressure rise (dp/dt), right ventricular contractility, and cardiac index., The decrease in myocardial contractility, arterial pressure, and heart rate produced by esmolol can lead to a reduction in myocardial oxygen consumption, which may account for the effectiveness of the drug in myocardial ischemia.
Record name ESMOLOL HYDROCHLORIDE
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Product Name

Esmolol hydrochloride

Color/Form

White or off-white crystalline powder, Crystals from methanol-ether

CAS RN

81161-17-3
Record name Esmolol hydrochloride
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Record name Esmolol hydrochloride [USAN]
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Record name Esmolol hydrochloride
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Record name Esmolol hydrochloride
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Record name ESMOLOL HYDROCHLORIDE
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Record name ESMOLOL HYDROCHLORIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

85-86 °C
Record name ESMOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
M Vucevic, GM Purdy, FR Ellis - BJA: British Journal of …, 1992 - academic.oup.com
… We conclude that a continuous iv infusion of esmolol hydrochloride is a safe and effective technique for suppressing the cardiovascular stress response associated with laryngoscopy …
Number of citations: 149 academic.oup.com
DM Angaran, NJ Schultz, VH Tschida - Clinical pharmacy, 1986 - europepmc.org
… , hemodynamic and electrophysiologic effects, clinical efficacy, adverse effects, drug interactions, compatibility and stability, dosage, and administration of esmolol hydrochloride are …
Number of citations: 80 europepmc.org
DM Baaske, SD Dykstra… - American Journal of …, 1994 - academic.oup.com
… for esmolol hydrochloride … of esmolol hydrochloride in 5% sodium bicarbonate injection is required, it should be used within 24 hours or, if possible, immediately. Esmolol hydrochloride …
Number of citations: 7 academic.oup.com
A Narayana, CN Rao, CN Rao… - Indian Journal of …, 2014 - ijacskros.com
In the present study, four simple, rapid, and sensitive charge-transfer spectrophotometric methods were developed for the determination of esmolol hydrochloride (ESM). 2, 3-Dichloro-5, …
Number of citations: 10 www.ijacskros.com
A Rastogi, SA Kulkarni, S Agarwal, M Akhtar… - JAMA Network …, 2023 - jamanetwork.com
… Question Does esmolol hydrochloride gel improve wound healing in diabetic foot ulcers at … Importance Preclinical and phase 1/2 studies with esmolol hydrochloride suggest its potential …
Number of citations: 1 jamanetwork.com
SA Kulkarni, SK Deshpande, A Rastogi - Frontiers in Endocrinology, 2022 - frontiersin.org
… a novel topical formulation of esmolol hydrochloride (Galnobax) for the treatment of DFU. … esmolol hydrochloride was prepared in water. Various concentrations of esmolol hydrochloride …
Number of citations: 4 www.frontiersin.org
A Rastogi, SA Kulkarni, SK Deshpande… - Advances in wound …, 2023 - liebertpub.com
… We demonstrated topical esmolol hydrochloride as a safe and efficacious treatment for … We subsequently developed a novel topical gel preparation of short acting esmolol hydrochloride …
Number of citations: 3 www.liebertpub.com
RJ Gorczynski, CY Quon, RW Krasula… - Cardiovascular Drug …, 1985 - Wiley Online Library
… Esmolol hydrochloride retains the typical phenoxypropanolamine structure of conventional second-generation beta-blockers but also contains an ester functionality in the para position …
Number of citations: 7 onlinelibrary.wiley.com
R Alexander, J Binns, M Hetreed - British journal of anaesthesia, 1994 - Elsevier
… Esmolol hydrochloride is a new cardioselective ^t blocker. It is a phenoxypropanolamine that is metabolized rapidly by esterases in red blood cell. Its acid metabolite has only 1/1500 …
Number of citations: 35 www.sciencedirect.com
D Jordan, SM Shulman, ED Miller Jr - Anesthesia & Analgesia, 1993 - journals.lww.com
: To demonstrate that esmolol, sodium nitroprusside, and isoflurane differ in their abilities to alter adrenal medullary blood flow and other peripheral sympathetic responses to …
Number of citations: 23 journals.lww.com

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